molecular formula C21H19NO4S B11553750 ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11553750
M. Wt: 381.4 g/mol
InChI Key: NPUKQWUERDVVRX-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a thiophene ring substituted with an ethyl ester group, a phenyl group, and a methoxyphenylmethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Schiff Base: The reaction between 4-hydroxy-3-methoxybenzaldehyde and an appropriate amine (e.g., aniline) in the presence of an acid catalyst to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a thiophene derivative, such as 2-bromo-4-phenylthiophene, under basic conditions to form the desired thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-3-26-21(24)19-16(15-7-5-4-6-8-15)13-27-20(19)22-12-14-9-10-17(23)18(11-14)25-2/h4-13,23H,3H2,1-2H3/b22-12+

InChI Key

NPUKQWUERDVVRX-WSDLNYQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.